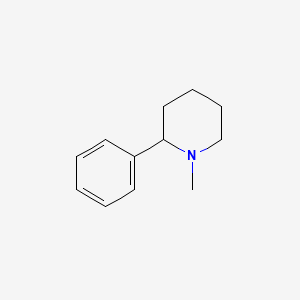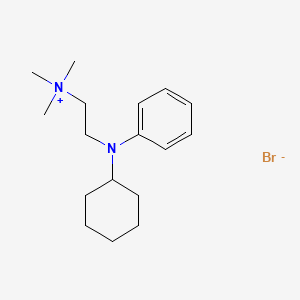
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core substituted with fluoro-phenyl and methoxy-phenyl groups. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the fluoro-phenyl and methoxy-phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Methylation: The methylation of the quinazolinone nitrogen can be carried out using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluoro or methoxy groups with other substituents. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one depends on its specific biological target. In general, quinazolinones are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA/RNA synthesis. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one can be compared with other quinazolinone derivatives, such as:
4-(2-Chloro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one: Similar structure but with a chloro substituent instead of fluoro.
4-(2-Fluoro-phenyl)-6-(4-hydroxy-phenyl)-1-methyl-1H-quinazolin-2-one: Similar structure but with a hydroxy substituent instead of methoxy.
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-ethyl-1H-quinazolin-2-one: Similar structure but with an ethyl group instead of methyl.
Propiedades
Fórmula molecular |
C22H17FN2O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)-1-methylquinazolin-2-one |
InChI |
InChI=1S/C22H17FN2O2/c1-25-20-12-9-15(14-7-10-16(27-2)11-8-14)13-18(20)21(24-22(25)26)17-5-3-4-6-19(17)23/h3-13H,1-2H3 |
Clave InChI |
YKFHFIOYZQVRDP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)OC)C(=NC1=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


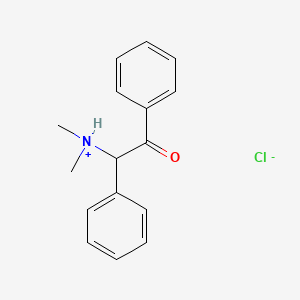
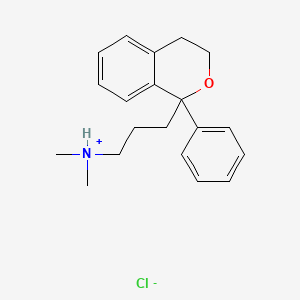


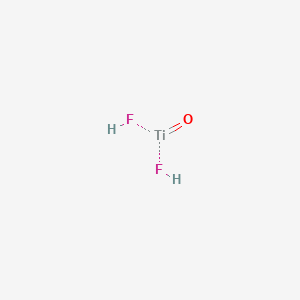

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
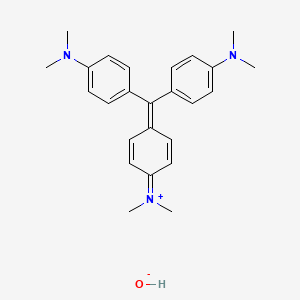
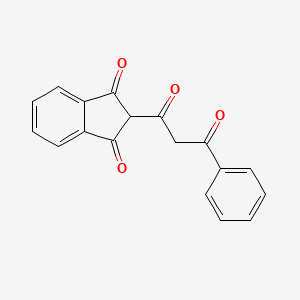
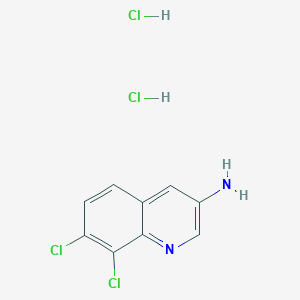

![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
